Cyclocarioside D
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Overview
Description
Cyclocarioside D is a triterpenoid saponin compound derived from the leaves of Cyclocarya paliurus, a deciduous tree native to subtropical regions of China. This compound is known for its significant pharmacological properties, including hypoglycemic and hypolipidemic effects, making it a valuable component in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclocarioside D involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the triterpenoids from the leaves.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. This involves:
Cultivation: Growing Cyclocarya paliurus under controlled conditions to maximize triterpenoid content.
Extraction and Purification: Scaling up the extraction and purification processes using industrial-grade solvents and chromatographic systems.
Chemical Reactions Analysis
Types of Reactions: Cyclocarioside D undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to modify the glycosidic moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products: The major products formed from these reactions include modified triterpenoid saponins with altered pharmacological properties .
Scientific Research Applications
Cyclocarioside D has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of triterpenoid saponins.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential in treating diabetes, hyperlipidemia, and other metabolic disorders.
Industry: Utilized in the development of natural sweeteners and nutraceuticals.
Mechanism of Action
Cyclocarioside D exerts its effects through several molecular targets and pathways:
Hypoglycemic Effect: Inhibits enzymes involved in glucose metabolism, such as alpha-glucosidase, reducing blood sugar levels.
Hypolipidemic Effect: Modulates lipid metabolism by influencing the expression of genes involved in lipid synthesis and degradation.
Comparison with Similar Compounds
Cyclocarioside D is unique among triterpenoid saponins due to its specific glycosidic structure and pharmacological properties. Similar compounds include:
Cyclocarioside A: Another triterpenoid saponin from Cyclocarya paliurus with similar but less potent effects.
Cyclocaric Acid B: A related compound with distinct structural features and biological activities.
This compound stands out for its potent hypoglycemic and hypolipidemic effects, making it a promising candidate for further research and development in medicinal and industrial applications.
Properties
Molecular Formula |
C37H62O9 |
---|---|
Molecular Weight |
650.9 g/mol |
IUPAC Name |
3-[3-[(E)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C37H62O9/c1-21(2)23-12-18-35(7)26(34(23,6)17-14-27(38)39)20-25(46-32-31(42)30(41)29(40)22(3)45-32)28-24(13-19-36(28,35)8)37(9,43)16-11-15-33(4,5)44-10/h11,15,22-26,28-32,40-43H,1,12-14,16-20H2,2-10H3,(H,38,39)/b15-11+ |
InChI Key |
RZROURYDMDQMGW-RVDMUPIBSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(C/C=C/C(C)(C)OC)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(CC=CC(C)(C)OC)O)C)C)O)O)O |
Origin of Product |
United States |
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